molecular formula C21H30FN5 B544361 N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine

N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine

Cat. No. B544361
M. Wt: 371.5 g/mol
InChI Key: PUOKPLCASUFBAN-XLIONFOSSA-N
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Description

T2C-2 is a potent and highly selective nNOS inhibitor.

Scientific Research Applications

Application in Synthesis of Lanthanide(III) Complexes

The compound has been utilized in the synthesis of new lanthanide(III) complexes. These complexes, synthesized using a neutral hexadentate Schiff base related to N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine, have applications in magnetic susceptibility measurements and could contribute to advancements in materials science and magnetic studies (Biswas et al., 2010).

Role in Molecular Docking and Anticancer Activity

This compound has been involved in molecular docking studies. Specifically, its derivatives have demonstrated significant interactions near the colchicines binding site of tubulin, indicating potential applications in the inhibition of tubulin polymerization and anticancer activities (Jayarajan et al., 2019).

Involvement in Catalysis

Various derivatives of this compound have been synthesized and applied in catalysis. For instance, they have been used in the preparation of palladium complexes that show high catalytic activities in ethylene oligomerization, indicating potential industrial applications in polymer production (Nyamato et al., 2015).

Development of Fluoroionophores

Derivatives of N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine have been used in the development of fluoroionophores, substances that can specifically chelate certain metal ions. This has implications in biochemistry and environmental chemistry for the detection and quantification of metal ions (Hong et al., 2012).

Electrooptic Film Fabrication

The compound is also relevant in the field of electrooptics. Derivatives have been used in the synthesis of chromophores for electrooptic film fabrication, contributing to advancements in optical and electronic device technology (Facchetti et al., 2006).

Synthesis of Premafloxacin Intermediate

It serves as a key intermediate in the synthesis of premafloxacin, a potential antibiotic. The stereoselective synthesis process of this compound indicates its importance in pharmaceutical research (Fleck et al., 2003).

In Organometallic Chemistry

The compound is significant in organometallic chemistry, where its derivatives have been used in synthesizing metal complexes with potential applications in oxidation reactions and catalyst development (Narulkar et al., 2017).

Study of Luminescence Properties

Its derivatives have been studied for their luminescence properties, contributing to research in photophysics and materials science. This is particularly relevant in the development of new materials with specific luminescent properties (Ghosh et al., 2006).

properties

Product Name

N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine

Molecular Formula

C21H30FN5

Molecular Weight

371.5 g/mol

IUPAC Name

N'-[(3R,4R)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl]-N-[2-(3-fluorophenyl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C21H30FN5/c1-15-9-19(27-21(23)10-15)12-17-13-25-14-20(17)26-8-7-24-6-5-16-3-2-4-18(22)11-16/h2-4,9-11,17,20,24-26H,5-8,12-14H2,1H3,(H2,23,27)/t17-,20+/m1/s1

InChI Key

PUOKPLCASUFBAN-XLIONFOSSA-N

Isomeric SMILES

CC1=CC(=NC(=C1)N)C[C@@H]2CNC[C@@H]2NCCNCCC3=CC(=CC=C3)F

SMILES

FC1=CC(CCNCCN[C@H]2CNC[C@H]2CC3=NC(N)=CC(C)=C3)=CC=C1

Canonical SMILES

CC1=CC(=NC(=C1)N)CC2CNCC2NCCNCCC3=CC(=CC=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

T2C2;  T2C 2;  T2C-2;  Thiophene-2-carboximidamide 2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine
Reactant of Route 2
N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine
Reactant of Route 3
N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine
Reactant of Route 4
N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine
Reactant of Route 5
N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine
Reactant of Route 6
N-{(3r,4r)-4-[(6-Amino-4-Methylpyridin-2-Yl)methyl]pyrrolidin-3-Yl}-N'-[2-(3-Fluorophenyl)ethyl]ethane-1,2-Diamine

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